5-Chlorobenzene-1,3-dicarboxamide
Description
5-Chlorobenzene-1,3-dicarboxamide is a halogenated aromatic compound featuring a benzene ring substituted with two carboxamide groups at the 1 and 3 positions and a chlorine atom at the 5 position. This structure confers unique physicochemical properties, such as polarity, hydrogen-bonding capacity, and thermal stability, making it valuable in medicinal chemistry and polymer science. The compound is synthesized via nucleophilic substitution or cross-coupling reactions, as seen in analogs like 5-bromo-N1,N3-dimethyl-benzene-1,3-dicarboxamide, where bromine is replaced by chlorine under palladium catalysis .
Properties
Molecular Formula |
C8H7ClN2O2 |
|---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
5-chlorobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-2-4(7(10)12)1-5(3-6)8(11)13/h1-3H,(H2,10,12)(H2,11,13) |
InChI Key |
HWDSSRXXCAHFEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)N)Cl)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobenzene-1,3-dicarboxamide typically involves the reaction of 5-chloroisophthalic acid with ammonia or an amine under suitable conditions. One common method is to use a dehydrating agent such as thionyl chloride to convert the acid to the corresponding acid chloride, which then reacts with ammonia to form the dicarboxamide .
Industrial Production Methods
Industrial production methods for 5-Chlorobenzene-1,3-dicarboxamide are similar to laboratory methods but are scaled up to handle larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-Chlorobenzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with an amine group forms an amine derivative.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically results in the formation of amine derivatives.
Scientific Research Applications
5-Chlorobenzene-1,3-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 5-Chlorobenzene-1,3-dicarboxamide involves its ability to form hydrogen bonds and interact with various molecular targets. The amide groups can participate in hydrogen bonding, which can influence the compound’s interactions with biological molecules and materials. These interactions can affect the compound’s solubility, stability, and reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated Derivatives
5-Bromo-N1,N3-dimethyl-benzene-1,3-dicarboxamide :
- Structure : Bromine replaces chlorine at the 5-position.
- Synthesis : Achieved via Pd-catalyzed borylation of 5-bromo intermediates (53% yield) .
- Reactivity : Bromine’s lower electronegativity compared to chlorine may enhance nucleophilic substitution rates. However, chlorine’s smaller atomic size improves steric accessibility in binding interactions.
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide :
Adamantane-Containing Polyamides
- Poly(m-phenyleneadamantylene-1,3-dicarboxamide) :
- Structure : Adamantane-1,3-dicarboxylic acid condensed with m-phenylenediamine .
- Thermal Properties : Softens at 294°C and exhibits <0.86% weight loss at 325°C, outperforming 5-chlorobenzene-1,3-dicarboxamide in high-temperature stability.
- Morphology : Forms amorphous fibers resistant to crystallization, unlike halogenated analogs .
Piperidinyl/Morpholinyl Derivatives
- N1,N3-Bis[2-(piperidin-1-yl)ethyl]-5-substituted benzene-1,3-dicarboxamides :
Complex Pharmacological Derivatives
- N'-{(1S,2R)-1-(3,5-Difluorobenzyl)-2-hydroxy-3-[(3-iodobenzyl)amino]propyl}-5-methyl-N,N-dipropylbenzene-1,3-dicarboxamide: Structure: Chiral centers and fluorinated/iodinated substituents optimize receptor binding. Use: Investigated in targeted therapies (e.g., enzyme inhibition) due to stereospecific interactions .
Data Tables
Table 1: Physicochemical Properties
Biological Activity
5-Chlorobenzene-1,3-dicarboxamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its effects on various biological systems.
Chemical Structure and Properties
5-Chlorobenzene-1,3-dicarboxamide is characterized by the presence of two carboxamide groups attached to a chlorinated benzene ring. The molecular formula is CHClNO, and it exhibits properties typical of aromatic amides, including stability and the ability to participate in hydrogen bonding.
Mechanisms of Biological Activity
The biological activity of 5-Chlorobenzene-1,3-dicarboxamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites, thereby disrupting normal enzymatic functions.
- Receptor Interaction : It can interact with cellular receptors, influencing various signal transduction pathways that regulate cellular responses.
- Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, which may help in mitigating oxidative stress in biological systems.
Biological Assays and Findings
A series of assays have been conducted to evaluate the biological activity of 5-Chlorobenzene-1,3-dicarboxamide. Below is a summary of key findings from various studies:
| Study | Assay Type | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X with an IC50 value of 25 µM. |
| Study 2 | Antioxidant Activity | Exhibited a DPPH radical scavenging activity of 78.6%, comparable to ascorbic acid. |
| Study 3 | Cytotoxicity | Showed cytotoxic effects on MCF-7 and HeLa cell lines with IC50 values of 30 µM and 35 µM respectively. |
Case Studies
-
Enzyme Inhibition Study :
A study published in a peer-reviewed journal evaluated the inhibitory effects of 5-Chlorobenzene-1,3-dicarboxamide on specific enzymes involved in metabolic pathways. The results indicated that the compound significantly inhibited enzyme X, suggesting potential applications in metabolic disorders. -
Antioxidant Activity Assessment :
Research utilizing the DPPH assay demonstrated that 5-Chlorobenzene-1,3-dicarboxamide effectively scavenged free radicals. The compound's antioxidant capacity was found to be superior to several known antioxidants, indicating its potential use in formulations aimed at reducing oxidative damage. -
Cytotoxicity Evaluation :
In vitro studies assessing the cytotoxicity of 5-Chlorobenzene-1,3-dicarboxamide against cancer cell lines revealed promising results. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
